3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid
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Overview
Description
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid is a synthetic compound with a molecular weight of 365.43 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the cyclobutylamine is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Substitution Reactions: The free amine can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents include bases like piperidine for deprotection, and coupling reagents like DCC or DIC for forming amide bonds. Major products formed from these reactions include the deprotected amine and various substituted derivatives.
Scientific Research Applications
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and peptidomimetics.
Biological Studies: The compound can be used to study protein-ligand interactions and enzyme mechanisms.
Medicinal Chemistry: It serves as a building block for the development of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, participating in the formation of peptide bonds and other biochemical processes .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
Fmoc-Lysine: Used in peptide synthesis for protecting the lysine side chain.
Fmoc-Glutamic Acid: Protects the glutamic acid side chain during peptide synthesis.
Fmoc-Alanine: Used for protecting the alanine side chain.
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound in synthetic and biological applications.
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)10-9-14-11-15(12-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUABQVYEORGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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